molecular formula C5H7Br2N3O B14913427 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol

Cat. No.: B14913427
M. Wt: 284.94 g/mol
InChI Key: PVGKGIVQYKAZSS-UHFFFAOYSA-N
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Description

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol is a chemical compound that features a triazole ring substituted with two bromine atoms at positions 3 and 5, and a propanol group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with an appropriate propanol derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction. The process may involve heating and stirring under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The bromine atoms can be reduced to form less substituted triazole derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The propanol group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3,5-dibromo-1H-1,2,4-triazole: Lacks the propanol group, making it less soluble and potentially less effective in certain applications.

    1,2,4-triazole derivatives: Various derivatives with different substituents can have distinct properties and applications.

Uniqueness

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol is unique due to the presence of both bromine atoms and the propanol group, which confer specific chemical and physical properties. These features make it a versatile compound for use in diverse scientific and industrial applications.

Properties

Molecular Formula

C5H7Br2N3O

Molecular Weight

284.94 g/mol

IUPAC Name

3-(3,5-dibromo-1,2,4-triazol-1-yl)propan-1-ol

InChI

InChI=1S/C5H7Br2N3O/c6-4-8-5(7)10(9-4)2-1-3-11/h11H,1-3H2

InChI Key

PVGKGIVQYKAZSS-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=NC(=N1)Br)Br)CO

Origin of Product

United States

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